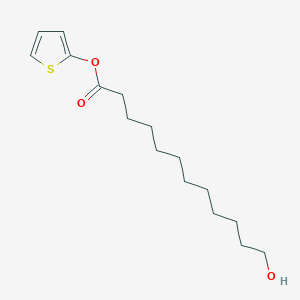![molecular formula C14H34O6Si4 B14179576 4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one CAS No. 929213-17-2](/img/structure/B14179576.png)
4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one is a complex organosilicon compound. It is characterized by its unique structure, which includes a trisiloxane backbone with hexamethyl and trimethylsilyloxy groups, and a dioxolane ring. This compound is known for its stability and versatility in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one typically involves the reaction of 1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane with ethylene carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various silanol, silane, and substituted siloxane derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Industry: The compound is employed in the production of high-performance coatings, adhesives, and sealants due to its stability and unique properties.
作用機序
The mechanism of action of 4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one involves its interaction with various molecular targets and pathways. The trisiloxane backbone provides flexibility and stability, allowing the compound to interact with different substrates. The dioxolane ring can participate in ring-opening reactions, facilitating the formation of new chemical bonds. The trimethylsilyloxy group enhances the compound’s solubility and reactivity in organic solvents.
類似化合物との比較
Similar Compounds
- 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane
- Tetrakis(trimethylsiloxy)silane
Uniqueness
4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one is unique due to the presence of the dioxolane ring, which imparts additional reactivity and versatility compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
929213-17-2 |
|---|---|
分子式 |
C14H34O6Si4 |
分子量 |
410.76 g/mol |
IUPAC名 |
4-[2-tris(trimethylsilyloxy)silylethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H34O6Si4/c1-21(2,3)18-24(19-22(4,5)6,20-23(7,8)9)11-10-13-12-16-14(15)17-13/h13H,10-12H2,1-9H3 |
InChIキー |
KMKCJNOBGGYUHV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](CCC1COC(=O)O1)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)










![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
